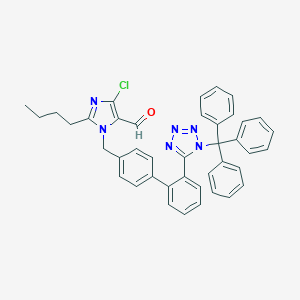

N-Trityl Losartan Carboxaldehyde

Vue d'ensemble

Description

N-Trityl Losartan Carboxaldehyde is a chemical compound with the molecular formula C41H35ClN6O and a molecular weight of 663.2 g/mol . It is a derivative of Losartan, an angiotensin II receptor antagonist used primarily to treat hypertension. This compound is characterized by the presence of a trityl group attached to the tetrazole ring of Losartan, which enhances its stability and makes it a valuable intermediate in the synthesis of various pharmaceuticals .

Méthodes De Préparation

The synthesis of N-Trityl Losartan Carboxaldehyde involves several steps. One efficient method includes the reaction of Losartan Carboxaldehyde with triphenylmethyl chloride in the presence of a base . This reaction typically occurs under mild conditions and results in the formation of this compound with high yield and purity . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and environmental sustainability .

Analyse Des Réactions Chimiques

N-Trityl Losartan Carboxaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1. Angiotensin II Receptor Antagonism

N-Trityl Losartan Carboxaldehyde retains biological activity similar to its parent compound, Losartan. It functions primarily as an angiotensin II receptor antagonist, blocking the binding of angiotensin II to the AT1 receptor. This mechanism is crucial in managing conditions such as hypertension and heart failure.

1.2. Isotopic Labeling for Pharmacokinetic Studies

The compound's isotopic labeling (as seen in derivatives like N-Trityl Losartan-d4 Carboxaldehyde) is particularly beneficial for pharmacokinetic studies. The deuterium atoms allow for precise tracking of drug metabolism and distribution within biological systems. This application is vital for understanding the pharmacodynamics and pharmacokinetics of drugs.

Analytical Chemistry

2.1. Method Development and Validation

This compound is utilized in analytical method development and validation processes, particularly for Abbreviated New Drug Applications (ANDA). Its role as an impurity standard helps ensure compliance with regulatory guidelines during the commercial production of Losartan and related formulations .

2.2. Quality Control

In quality control laboratories, this compound serves as a reference standard for impurity profiling, which is essential for maintaining the integrity of pharmaceutical products .

Research Studies and Case Analyses

3.1. Binding Affinity Studies

Research involving this compound focuses on its binding affinity to angiotensin II receptors, elucidating how structural modifications influence therapeutic efficacy. Such studies are critical for optimizing drug design and enhancing treatment outcomes in cardiovascular diseases.

3.2. Metabolic Pathway Analysis

Case studies have demonstrated the utility of this compound in metabolic pathway analysis, where its isotopic labeling allows researchers to trace metabolic fates of drugs in vivo, providing insights into their safety and efficacy profiles.

Mécanisme D'action

The mechanism of action of N-Trityl Losartan Carboxaldehyde is closely related to that of Losartan. It acts as an angiotensin II receptor antagonist, blocking the binding of angiotensin II to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal gland . This inhibition leads to vasodilation, reduced blood pressure, and decreased aldosterone secretion . The trityl group enhances the compound’s stability, making it more effective in its role as an intermediate .

Comparaison Avec Des Composés Similaires

N-Trityl Losartan Carboxaldehyde can be compared with other derivatives of Losartan, such as:

N-Trityl Losartan-D3 Carboxaldehyde: This compound is similar but contains deuterium atoms, making it useful in isotopic labeling studies.

N-Trityl Losartan-D4 Carboxaldehyde: Another derivative with additional deuterium atoms, used for similar purposes as the D3 variant.

These compounds share similar chemical properties but differ in their specific applications and stability profiles. This compound is unique due to its balance of stability and reactivity, making it a versatile intermediate in pharmaceutical synthesis .

Activité Biologique

N-Trityl Losartan Carboxaldehyde is a derivative of Losartan, an angiotensin II receptor antagonist widely used in the treatment of hypertension. This compound has garnered attention due to its enhanced stability and solubility, attributed to the presence of a trityl group. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₄₁H₃₅ClN₆O |

| Molecular Weight | 667.234 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

The presence of the trityl group not only enhances its solubility but also stabilizes the compound for various biological interactions.

This compound functions primarily as an angiotensin II receptor antagonist. It blocks the binding of angiotensin II to the AT1 receptor, which plays a crucial role in regulating blood pressure and fluid balance. This mechanism is pivotal for its application in treating cardiovascular diseases, similar to its parent compound, Losartan .

Biological Activity and Pharmacokinetics

Research indicates that this compound exhibits biological activity comparable to that of Losartan. Its isotopic labeling (in the case of N-Trityl Losartan-d4 Carboxaldehyde) allows for advanced pharmacokinetic studies and metabolic pathway analysis. The compound's modifications influence its receptor interactions and therapeutic efficacy.

Case Studies

- Hypertension Management : In clinical studies, Losartan has shown significant efficacy in reducing blood pressure compared to other antihypertensive agents. The LIFE study demonstrated that Losartan was superior to atenolol in preventing adverse cardiovascular events .

- Metabolic Studies : The isotopic variants of this compound have been utilized in metabolic studies to track drug distribution within biological systems, providing insights into its pharmacodynamics and potential side effects.

- Anti-inflammatory Effects : The aldehyde metabolite EXP3179 (related to Losartan) has been noted for its anti-inflammatory properties, inhibiting cyclooxygenase-2 (COX-2) expression without AT1 receptor blocking activity. This suggests potential therapeutic roles beyond hypertension management .

Comparative Analysis with Related Compounds

The following table compares this compound with other related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₄₁H₃₅ClN₆O | Non-deuterated version; widely used in research |

| N-Trityl Losartan-D3 Carboxaldehyde | C₄₁D₃H₃₂ClN₆O | Useful for isotopic labeling studies |

| N-Trityl Losartan-D4 Carboxaldehyde | C₄₁D₄H₃₁ClN₆O | Enhanced stability; used for metabolic studies |

Propriétés

IUPAC Name |

2-butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-45-46-48(40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,29H,2-3,23,28H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCPYGMMJJBRHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H35ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470120 | |

| Record name | N-Trityl Losartan Carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120568-18-5 | |

| Record name | N-Trityl Losartan Carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.